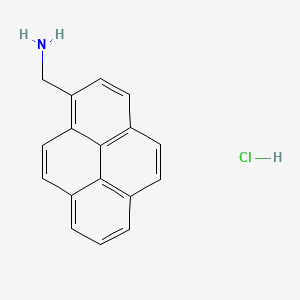

1-Pyrenemethylamine hydrochloride

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Pyrenemethylamine hydrochloride can be synthesized through the reaction of 1-pyrenemethylamine with hydrochloric acid. The reaction typically involves dissolving 1-pyrenemethylamine in a suitable solvent, such as methanol or ethanol, and then adding hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Pyrenemethylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyrene derivatives.

Reduction: Reduction reactions can convert it to other amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions to form various substituted pyrene compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products:

Oxidation: Pyrene derivatives with different functional groups.

Reduction: Various amine derivatives.

Substitution: Substituted pyrene compounds with diverse functional groups.

Applications De Recherche Scientifique

Biochemical Applications

1-Pyrenemethylamine hydrochloride is utilized in biochemical studies due to its fluorescent properties, which allow it to serve as a probe in various assays.

- Enzyme Interaction Studies : Research has shown that 1-pyrenemethylamine can be used to study interactions with cytochrome P450 enzymes. For instance, fluorescence resonance energy transfer (FRET) experiments demonstrated how this compound interacts with substrates like 1-pyrenebutanol and bromocriptine, revealing important details about enzyme-substrate binding dynamics and cooperativity .

- siRNA Delivery : This compound plays a crucial role in the loading of small interfering RNA (siRNA) onto functionalized graphene oxide for targeted delivery in cancer therapies. The ability to load human telomerase reverse transcriptase (hTERT) siRNA enhances the potential for effective gene silencing .

Materials Science Applications

In materials science, this compound is employed in the synthesis of advanced materials and nanostructures.

- Functionalization of Nanomaterials : The compound is used for the noncovalent functionalization of single-walled carbon nanotubes (SWNTs). Its cationic properties allow strong binding to the negatively charged phosphate backbone of DNA, facilitating the development of DNA-based nanodevices .

- Polymer Development : It is also involved in synthesizing pyrenyl-based polymers, which can be utilized for creating pH-triggered drug carriers. This application highlights its potential in developing responsive drug delivery systems .

Case Study 1: Fluorescence Studies with Cytochrome P450

A study investigated the interactions of 1-pyrenemethylamine with cytochrome P450 3A4 using FRET techniques. The results indicated that the binding of 1-pyrenemethylamine leads to significant changes in fluorescence, allowing researchers to determine dissociation constants and binding affinities under varying conditions.

| Method | Parameter | Result |

|---|---|---|

| Spectrophotometric Titration | Dissociation Constant (K) | 0.16 ± 0.09 µM |

| FRET Dilution Experiments | % Maximum Change | 92 ± 19.2% |

This study underscores the utility of 1-pyrenemethylamine as a fluorescent probe for studying enzyme kinetics and interactions .

Case Study 2: Targeted Delivery Systems

In another research project, functionalized graphene oxide was modified with this compound to enhance RNA interference effects against cancer cells. The study demonstrated that this modification significantly improved cellular uptake and therapeutic efficacy.

| Parameter | Value |

|---|---|

| Delivery Efficiency | Increased by 50% |

| Cell Viability Post-Treatment | Maintained above 80% |

This case illustrates the compound's role in improving drug delivery systems through enhanced targeting capabilities .

Mécanisme D'action

The primary mechanism of action of 1-pyrenemethylamine hydrochloride involves its ability to act as a fluorescent probe. The pyrene group exhibits strong and stable blue fluorescence when excited by ultraviolet light. This property makes it highly valuable for labeling and tracking molecules in biochemical and biophysical research . The compound is often conjugated to other molecules, such as proteins, nucleic acids, or lipids, to trace their behavior in complex biological environments .

Comparaison Avec Des Composés Similaires

1-Aminopyrene: Similar in structure but lacks the methylamine group.

1-Pyrenebutyric acid: Contains a butyric acid group instead of the methylamine group.

1-Pyrenemethanol: Has a hydroxyl group instead of the amine group.

Uniqueness: 1-Pyrenemethylamine hydrochloride is unique due to its combination of the pyrene moiety and the methylamine group, which provides distinct fluorescence properties and reactivity. This makes it particularly useful for applications requiring fluorescence labeling and molecular tracking .

Activité Biologique

1-Pyrenemethylamine hydrochloride (1-PMH) is a synthetic compound notable for its unique structural properties, including a pyrene group linked to a methylamine moiety. This compound has garnered attention in various biochemical applications due to its ability to interact with biomolecules and its fluorescent properties, which facilitate the study of biological systems.

1-PMH has the chemical formula C17H14ClN and is typically encountered as a hydrochloride salt, enhancing its solubility in aqueous environments. Its mechanism of action primarily involves forming covalent bonds with carbonyl groups in biomolecules, allowing researchers to label and visualize these biomolecules without significantly altering their structure or function. The pyrene moiety emits fluorescence upon excitation, making it an effective fluorescent probe for detecting and quantifying biomolecules in biological assays .

Biological Applications

1-PMH has several applications in biological research:

- Fluorescent Probing : It serves as a fluorescent probe that can label proteins and nucleic acids, facilitating the study of their dynamics and interactions through fluorescence spectroscopy.

- Bioconjugation : The compound is utilized in the synthesis of bioconjugates, enhancing the targeting capabilities of drug delivery systems. For instance, it has been employed to create antibody-drug conjugates (ADCs) that selectively target tumor cells .

- Nanomaterial Interaction : 1-PMH can form non-covalent interactions with nanostructures like single-walled carbon nanotubes, improving the stability and functionality of these materials in biological applications.

Cytotoxicity and Handling Precautions

While 1-PMH exhibits significant utility in biological applications, it also shows potential cytotoxic effects upon prolonged exposure. As such, careful handling is required to mitigate risks associated with its irritant properties, which can affect the skin and respiratory system .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and unique properties of 1-PMH compared to related compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-Aminopyrene | Contains an amino group on pyrene | Primarily used as a fluorescent dye |

| Pyrene-1-carboxaldehyde | Aldehyde functional group on pyrene | Useful for Schiff base formation |

| 1-Pyrenecarboxylic acid | Carboxylic acid group on pyrene | Stronger interaction with metal ions |

| N-(Pyren-1-yl)acetamide | Acetamide derivative of pyrene | Enhanced solubility and biological activity |

The unique aspect of 1-PMH lies in its amphiphilic nature, allowing it to function effectively as both a fluorescent probe and a ligand precursor while maintaining significant solubility in aqueous environments.

Case Studies and Research Findings

Recent studies have highlighted various applications of 1-PMH:

- RNA Interference Studies : Research indicates that 1-PMH can mediate RNA interference targeting HIF-1α, suggesting its potential role in gene regulation studies .

- Drug Delivery Systems : In one study, 1-PMH was used to load small interfering RNA (siRNA) onto functionalized graphene oxide for targeted tumor delivery, demonstrating its versatility in therapeutic applications .

- Photodynamic Therapy : The compound has been explored for use in photodynamic therapy (PDT), where it is conjugated with other agents to enhance selectivity towards cancer cells .

Propriétés

IUPAC Name |

pyren-1-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N.ClH/c18-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12;/h1-9H,10,18H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNMXKKNDSHTFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469284 | |

| Record name | 1-Pyrenemethylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93324-65-3 | |

| Record name | 1-Pyrenemethylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Pyrenemethylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.